N-({4-[(1R,6R)-7-azabicyclo[4.2.0]octane-7-carbonyl]phenyl}methyl)prop-2-enamide
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Overview
Description
N-({4-[(1R,6R)-7-azabicyclo[420]octane-7-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(1R,6R)-7-azabicyclo[4.2.0]octane-7-carbonyl]phenyl}methyl)prop-2-enamide typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This process often employs rhodium (II) complex/chiral Lewis acid binary systems to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of enantioselective synthesis and the use of catalytic systems are likely to be scaled up for industrial applications, ensuring the production of optically active compounds with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(1R,6R)-7-azabicyclo[4.2.0]octane-7-carbonyl]phenyl}methyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-({4-[(1R,6R)-7-azabicyclo[4.2.0]octane-7-carbonyl]phenyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[(1R,6R)-7-azabicyclo[4.2.0]octane-7-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octanes: These compounds share a similar bicyclic structure and are used in similar applications.
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-ones: These analogues have been evaluated for their antimicrobial and anticancer activities.
Uniqueness
N-({4-[(1R,6R)-7-azabicyclo[4.2.0]octane-7-carbonyl]phenyl}methyl)prop-2-enamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[4-[(1R,6R)-7-azabicyclo[4.2.0]octane-7-carbonyl]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-17(21)19-11-13-7-9-14(10-8-13)18(22)20-12-15-5-3-4-6-16(15)20/h2,7-10,15-16H,1,3-6,11-12H2,(H,19,21)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNRTMKSGIACSK-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CC3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2C[C@@H]3[C@H]2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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